molecular formula C20H19N3OS2 B2612651 N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 497064-31-0

N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2612651
CAS No.: 497064-31-0
M. Wt: 381.51
InChI Key: NHJQXUSMHLIQSS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N3OS2 and its molecular weight is 381.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

The compound N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide, along with related structures, has been synthesized and evaluated for potential antimicrobial and antioxidant activities. Research indicates that derivatives of this compound have demonstrated potent anti-microbial activity against various bacterial and fungal strains. Furthermore, some derivatives exhibited very good antioxidant activity, assessed by methods such as DPPH radical scavenging activity (RSA), Ferric ions (Fe3+) reducing antioxidant power (FRAP), and Ferrous (Fe2+) metal ion chelating activity (Basavaraj S Naraboli & J. S. Biradar, 2017).

Antibacterial Properties

Another study focused on the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives, revealing their potent antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. This research underscores the potential of such compounds in developing new antibacterial agents (Mayuri A. Borad, Manoj N. Bhoi, Jagruti A. Parmar, & H. Patel, 2015).

Antitumor Activity

The antitumor potential of this compound derivatives has also been explored. A study synthesizing new derivatives bearing different heterocyclic rings based on a 2-(4-aminophenyl)benzothiazole structure reported significant antitumor activity against various human tumor cell lines. This suggests the compound's relevance in cancer research and therapy (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Anticonvulsant Agents

Research into the anticonvulsant effects of benzothiazole derivatives, including those related to this compound, has shown promising results. Compounds have been synthesized and evaluated for their efficacy in inhibiting seizures, demonstrating potential as anticonvulsant agents. This highlights the compound's versatility in addressing neurological disorders (Dachuan Liu, Hong-jian Zhang, C. Jin, & Zhe-Shan Quan, 2016).

Photophysical Properties

A study focused on the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals has provided insight into the hydrogen bonding interactions and their effects on the compound's properties. This research could have implications for the development of materials and compounds with specific photophysical characteristics (Umamahesh Balijapalli et al., 2017).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c1-2-11-23-12-18(14-7-3-5-9-16(14)23)25-13-19(24)22-20-21-15-8-4-6-10-17(15)26-20/h3-10,12H,2,11,13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJQXUSMHLIQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.